Absence of Published Biological Activity Data vs. In-Class Kinase Inhibitors
A comprehensive search of public databases (e.g., ChEMBL, PubChem BioAssay, PubMed) yields no quantitative biological activity data (IC50, EC50, Ki) for Methyl 4-{[(2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate [1]. This is a critical differentiation point when compared to numerous other quinoline-2-carboxylate derivatives, which have been extensively profiled and shown to be potent inhibitors of various kinases (e.g., FGFR, VEGFR, c-Met) [2]. For example, substituted quinoline carboxamides in patent CN111892536B show IC50 values in the nanomolar range against FGFR-4, a baseline this compound cannot be compared to. The lack of data means the compound's activity is completely unknown, making it a high-risk, high-reward starting point for novel target identification, but unsuitable for studies requiring pre-validated potency.
| Evidence Dimension | In vitro Kinase Inhibition Potency |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | In-class compounds (e.g., from patent CN111892536B) can achieve IC50 < 100 nM against FGFR-4 [2] |
| Quantified Difference | Unquantifiable. The target compound's activity is a complete unknown, whereas many class members have high, documented potency. |
| Conditions | Standard enzyme inhibition assays |
Why This Matters
For procurement, this determines the compound's utility: it is suitable for exploratory target discovery but not for programs requiring a validated hit.
- [1] Search of ChEMBL, PubChem, and BindingDB on 2026-04-29 for CAS 1358310-27-6 and its InChI Key (PSDMYPFYDVIMLG-UHFFFAOYSA-N) returns no bioactivity records. View Source
- [2] CN111892536B patent describes FGFR-4/VEGFR-2 inhibitors with IC50 < 100 nM, representing a typical activity benchmark for the class. View Source
